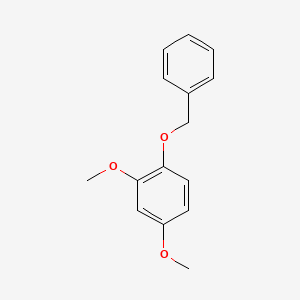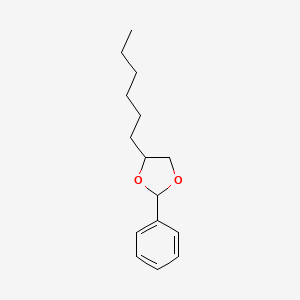
4-Hexyl-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3. The presence of a hexyl group at position 4 and a phenyl group at position 2 makes this compound unique. 1,3-Dioxolanes are often used as protecting groups for carbonyl compounds in organic synthesis due to their stability and ease of formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolanes, including this compound, often involves similar acetalization processes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or orthoesters, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine, and peracids like m-chloroperbenzoic acid (MCPBA).
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, and amines.
Major Products Formed
Scientific Research Applications
4-Hexyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hexyl-2-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The compound can also undergo ring-opening polymerization, which is useful in the synthesis of degradable polymers . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparison with Similar Compounds
4-Hexyl-2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar stability and reactivity.
2-Phenyl-1,3-dioxolane: Lacks the hexyl group, making it less hydrophobic.
4-Methyl-2-pentyl-1,3-dioxolane: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
79413-23-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-hexyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-14-12-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3 |
InChI Key |
VXKNNLXWPVFMPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


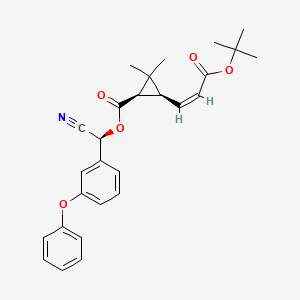
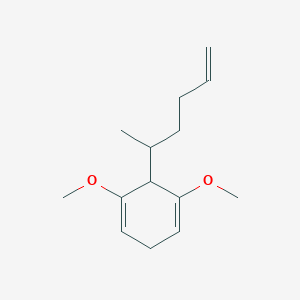
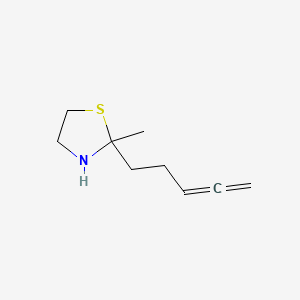

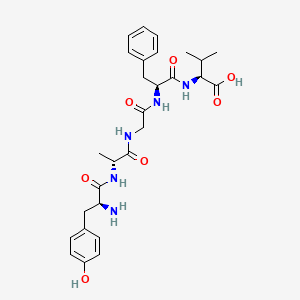
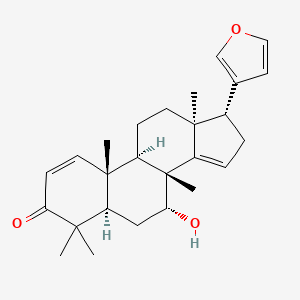
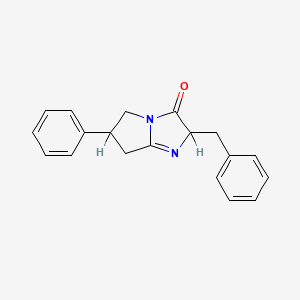
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
